molecular formula C7H7NO2 B6174317 3-isocyanato-2,5-dimethylfuran CAS No. 1017045-55-4

3-isocyanato-2,5-dimethylfuran

Cat. No. B6174317
CAS RN: 1017045-55-4
M. Wt: 137.1
InChI Key:
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Description

3-isocyanato-2,5-dimethylfuran is a compound with the molecular formula C7H7NO2 and a molecular weight of 137.1 . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of 2,5-dimethylfuran, a related compound, has been studied extensively. A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 3-isocyanato-2,5-dimethylfuran is based on the isocyanate functional group and the furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 2,5-dimethylfuran have been studied. For example, the conversion of 2,5-dimethylfuran to 2,5-diformylfuran has been achieved through photocatalytic oxidation . Another study reported the production of 2,5-dimethylfuran from fructose using a continuous flow process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-isocyanato-2,5-dimethylfuran include a molecular weight of 137.1 and a molecular formula of C7H7NO2 .

Mechanism of Action

The mechanism of action of 2,5-dimethylfuran, a related compound, has been studied in the context of soot formation during pyrolysis. The process involves the formation of the initial ring, the formation and growth of polycyclic aromatic hydrocarbons, the formation of the initial soot, and the growth and graphitization of soot .

Safety and Hazards

Isocyanates, including 3-isocyanato-2,5-dimethylfuran, are potent respiratory and skin sensitizers and can cause asthma and allergic contact dermatitis . They are also associated with other adverse health effects, including effects on the respiratory system and the skin .

Future Directions

The future directions of research on 2,5-dimethylfuran, a related compound, include the development of more efficient, stable, and sustainable solutions for its synthesis . The use of solar energy for the synthesis of 2,5-dimethylfuran from biomass-derived compounds is also a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-isocyanato-2,5-dimethylfuran involves the reaction of 3-hydroxy-2,5-dimethylfuran with phosgene to form 3-chloroformyl-2,5-dimethylfuran, which is then treated with ammonia to yield the final product.", "Starting Materials": [ "3-hydroxy-2,5-dimethylfuran", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: 3-hydroxy-2,5-dimethylfuran is reacted with phosgene in the presence of a base such as triethylamine to form 3-chloroformyl-2,5-dimethylfuran.", "Step 2: The resulting 3-chloroformyl-2,5-dimethylfuran is then treated with ammonia in the presence of a catalyst such as copper powder to form 3-isocyanato-2,5-dimethylfuran.", "Step 3: The product is purified by distillation or recrystallization to obtain the final compound." ] }

CAS RN

1017045-55-4

Product Name

3-isocyanato-2,5-dimethylfuran

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

93

Origin of Product

United States

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